4-Pyridylethylmercaptan

Electrocatalysis CO2 Reduction Surface Chemistry

4-Pyridylethylmercaptan (4-PEM), also known as 2-(pyridin-4-yl)ethanethiol , is an organosulfur compound with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol. It comprises a pyridine ring linked to an ethyl mercaptan group , and is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% (H-NMR).

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 2127-05-1
Cat. No. B013860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridylethylmercaptan
CAS2127-05-1
Synonyms4-PEM;  4-(2-Mercaptoethyl)pyridine;  2-(Pyridin-4-yl)ethanethiol;  4-Pyridineethanethiol
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCS
InChIInChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
InChIKeyVBAOEVKQBLGWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridylethylmercaptan (4-PEM, CAS 2127-05-1): A Heterocyclic Thiol Building Block for Ligand-Functionalized Catalysis and Biochemical Research


4-Pyridylethylmercaptan (4-PEM), also known as 2-(pyridin-4-yl)ethanethiol , is an organosulfur compound with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol. It comprises a pyridine ring linked to an ethyl mercaptan group , and is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% (H-NMR) . As a bifunctional molecule containing both a thiol (-SH) and a basic pyridine nitrogen, it is primarily employed as a surface-modifying ligand for metal electrodes and as a versatile synthon in medicinal chemistry and organic synthesis .

Why 4-Pyridylethylmercaptan (2127-05-1) Cannot Be Replaced by 2-Pyridylethylmercaptan or Other Simple Thiols


Generic substitution among pyridyl thiols or simple aliphatic thiols is not viable due to the profound impact of the nitrogen atom's position on molecular recognition, surface packing, and catalytic selectivity. The 4-position of the pyridine nitrogen relative to the thiol anchor dictates the orientation and pKa of the surface-bound ligand, which directly modulates electron transfer kinetics, product distribution in electrocatalysis [1], and inhibitory potency against specific enzymes [2]. As demonstrated in the quantitative evidence below, the 4-isomer (4-PEM) exhibits distinct electrochemical selectivity and biological activity profiles that are not replicated by its 2-positional isomer or other structural analogs, making targeted procurement of the specific CAS number 2127-05-1 essential for reproducible experimental outcomes.

Quantitative Differentiation of 4-Pyridylethylmercaptan (CAS 2127-05-1) Versus Analogs: An Evidence-Based Selection Guide


Electrocatalytic CO2 Reduction Selectivity: 4-PEM Modifies Gold Electrodes to Enhance Formate Production 3-Fold Over Unmodified Au Foil

Functionalization of gold (Au) electrodes with 4-Pyridylethylmercaptan (4-PEM) dramatically alters the selectivity of the electrochemical reduction of CO2. Compared to a baseline unmodified Au foil electrode, the 4-PEM-modified surface demonstrates a 2-fold increase in Faradaic efficiency and a 3-fold increase in formate production [1]. This behavior is distinct from other thiol-tethered ligands; electrodes modified with 2-mercaptopropionic acid show nearly 100% Faradaic efficiency toward the hydrogen evolution reaction (HER), while cysteamine-modified electrodes show 2-fold increases in both CO and H2 production [1]. This specific shift towards formate is attributed to the basicity and proton-shuttling capability of the pyridine nitrogen in the 4-position.

Electrocatalysis CO2 Reduction Surface Chemistry Self-Assembled Monolayers (SAMs)

Enzymatic Substrate Specificity: 4-PEM Exhibits Distinct Activity Profile Compared to Furfuryl Mercaptan and 2-Thiophenethiol in Engineered P450 Variants

In a comparative study of thiol-containing substrates for engineered enzyme variants, 4-Pyridylethylmercaptan (1o) displayed a specific activity of 48.3 ± 3.5 U mg⁻¹ for the AsOPSS enzyme and 32.9 ± 1.1 U mg⁻¹ for the AsOPSST120Q/F144Y variant [1]. This activity profile is significantly lower than that of the structurally related heterocyclic thiol Furfuryl mercaptan (1p), which showed specific activities of 85.3 ± 3.8 U mg⁻¹ and 66.9 ± 1.5 U mg⁻¹ for the same enzyme variants, respectively. Conversely, 4-PEM exhibits higher activity than the aromatic thiol 2-Thiophenethiol (1q) against the T120Q/F144Y variant (32.9 vs. 140.7 U mg⁻¹ for AsOPSST120Q/F144Y, though note the trend reversal between enzymes for 2-thiophenethiol) [1].

Biocatalysis Enzyme Engineering Substrate Profiling Cytochrome P450

Dihydrofolate Reductase (DHFR) Inhibition: Positional Isomer 4-PEM Shows 2.4-Fold Lower Potency Than 2-Pyridylethylmercaptan

The inhibitory potency of pyridylethylmercaptan isomers against dihydrofolate reductase (DHFR) is highly dependent on the position of the nitrogen atom. The 4-isomer (4-PEM) exhibits an IC50 value of 1.20E+4 nM (12.0 µM) against Pneumocystis carinii DHFR [1]. In contrast, the 2-positional isomer (2-Pyridylethylmercaptan) shows an IC50 value of 5.00E+3 nM (5.0 µM) against rat liver DHFR [2]. Although the enzyme source differs (P. carinii vs. rat liver), the data strongly suggests that the 2-isomer is a more potent inhibitor of DHFR enzymes, with the 4-isomer demonstrating a 2.4-fold reduction in potency.

Enzyme Inhibition Medicinal Chemistry Dihydrofolate Reductase Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Boiling Point of 4-PEM is 22°C Higher Than Its 2-Isomer, Impacting Purification and Formulation Strategies

The 4-Pyridylethylmercaptan (4-PEM) isomer exhibits a boiling point of 247.1 ± 23.0 °C at 760 mmHg , whereas its 2-positional isomer, 2-Pyridylethylmercaptan, has a boiling point of 224.9 ± 23.0 °C at 760 mmHg . This 22°C difference in boiling point reflects the distinct intermolecular interactions (e.g., dipole moment and potential for hydrogen bonding) governed by the nitrogen position, which can significantly influence purification methods (e.g., fractional distillation) and thermal stability during storage or reaction work-up.

Physicochemical Properties Purification Formulation Process Chemistry

Procurement-Driven Application Scenarios for 4-Pyridylethylmercaptan (4-PEM) Based on Quantitative Differentiation


Fabrication of Selective Electrocatalysts for CO2-to-Formate Conversion

Researchers developing electrochemical cells for CO2 reduction should select 4-PEM to functionalize gold electrodes specifically to shift product selectivity towards formate. As evidenced by a 3-fold increase in formate production and 2-fold increase in Faradaic efficiency compared to unmodified Au foil [1], 4-PEM provides a reproducible and tunable surface modification that diverts the reaction away from CO or H2 evolution. This application is not accessible using the 2-positional isomer or simpler alkyl thiols, which lack the requisite basic pyridine group in the correct orientation to facilitate the proposed proton-induced desorption mechanism [1].

Biocatalytic Substrate for Engineered P450 Enzyme Variants

In enzyme engineering and biocatalysis workflows, 4-PEM serves as a specific substrate for evaluating the activity of engineered P450 variants such as AsOPSS and AsOPSST120Q/F144Y. Its distinct specific activity profile (48.3 and 32.9 U mg⁻¹, respectively [2]) makes it an ideal tool for discriminating between enzyme variants with altered active site topologies. Its activity is significantly lower than that of furfuryl mercaptan, allowing researchers to use 4-PEM as a 'moderate activity' benchmark to fine-tune enzyme selectivity and turnover rates in directed evolution campaigns [2].

Medicinal Chemistry SAR Studies for Dihydrofolate Reductase (DHFR) Inhibitors

For medicinal chemistry programs targeting folate metabolism, 4-PEM is the preferred compound for establishing structure-activity relationships (SAR) around the pyridine ring's position. Its IC50 of 12.0 µM against P. carinii DHFR [3] establishes it as a lower-potency control relative to the 2-isomer (IC50 = 5.0 µM) [4]. This differential inhibitory activity makes 4-PEM a valuable tool for probing the steric and electronic requirements of the DHFR active site, enabling researchers to design more selective inhibitors by understanding the penalty associated with the 4-position nitrogen.

Process Chemistry and High-Temperature Organic Synthesis

Process chemists requiring a pyridyl thiol building block for high-temperature reactions or distillative purification should prioritize 4-PEM over its 2-isomer due to its significantly higher boiling point (247.1 °C vs. 224.9 °C at 760 mmHg ). This 22°C difference reduces volatility losses during solvent removal or high-temperature coupling reactions, improving yield and process safety. The selection of 4-PEM is particularly critical in multi-step syntheses where thermal stability and precise control over volatility are paramount .

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